molecular formula C3H6O B3334404 Acetone-18O CAS No. 7217-26-7

Acetone-18O

Cat. No. B3334404
CAS RN: 7217-26-7
M. Wt: 60.08 g/mol
InChI Key: CSCPPACGZOOCGX-DOMIDYPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone-18O, also known as 2-Propanone-18O, is a non-standard isotope with the molecular formula C3H6^18O . It has an average mass of 60.079 Da and a mono-isotopic mass of 60.046108 Da .


Synthesis Analysis

The synthesis of Acetone-18O can be achieved through a method involving the conversion of boronic acids to alcohols using the acetonitrile complex of hypofluorous acid HOF·CH3CN . This method is mild, efficient, and can be performed at room temperature within a few minutes .


Molecular Structure Analysis

The molecular structure of Acetone-18O is represented by the linear formula CH3C^18OCH3 . It is a non-standard isotope with a molecular weight of 60.08 .


Chemical Reactions Analysis

Acetone-18O can participate in various chemical reactions. For instance, it can undergo the Aldol Reaction, a carbon-carbon bond-forming reaction that results in a beta-hydroxy aldehyde or ketone by alpha C–H addition . It can also undergo hydration, a reaction in which water adds rapidly to the carbonyl function of aldehydes and ketones, establishing a reversible equilibrium with a hydrate .


Physical And Chemical Properties Analysis

Acetone-18O is a liquid with a boiling point of 56 °C and a melting point of -94 °C . It has a density of 0.816 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of Acetone-18O involves the formation of an enolate, followed by a nucleophilic reaction by the enolate, and finally protonation . This mechanism is catalyzed by the addition of an acid or base .

properties

IUPAC Name

propan-2-(18O)one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i4+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-DOMIDYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=[18O])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469780
Record name Acetone-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone-18O

CAS RN

7217-26-7
Record name Acetone-18O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7217-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetone-18O
Reactant of Route 2
Acetone-18O
Reactant of Route 3
Acetone-18O
Reactant of Route 4
Acetone-18O
Reactant of Route 5
Acetone-18O
Reactant of Route 6
Acetone-18O

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.